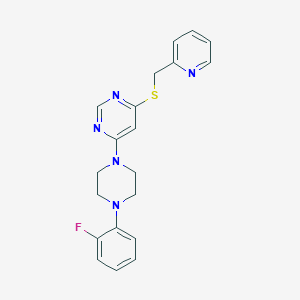
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a pyridin-2-ylmethylthio group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with pyridine-2-thiol in the presence of a base.
Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a palladium catalyst in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Pharmacology: The compound is used to investigate its effects on biological systems, including its binding affinity and activity at various molecular targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
- 4-(4-(2-Methylphenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
- 4-(4-(2-Bromophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
Uniqueness
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(pyridin-2-ylmethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5S/c21-17-6-1-2-7-18(17)25-9-11-26(12-10-25)19-13-20(24-15-23-19)27-14-16-5-3-4-8-22-16/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQAUIVYAIVGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2595908.png)
![N-(3-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2595910.png)
![2-(propylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2595912.png)
methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B2595913.png)
amine](/img/structure/B2595915.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one](/img/structure/B2595919.png)

![2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2595922.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)


